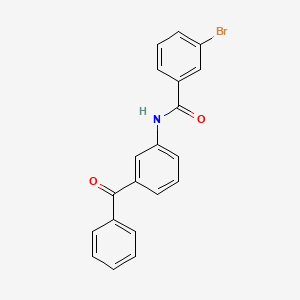

N-(3-benzoylphenyl)-3-bromobenzamide

Description

Properties

IUPAC Name |

N-(3-benzoylphenyl)-3-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrNO2/c21-17-10-4-9-16(12-17)20(24)22-18-11-5-8-15(13-18)19(23)14-6-2-1-3-7-14/h1-13H,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHUMCMNBWLANF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-benzoylphenyl)-3-bromobenzamide typically involves the reaction of 3-bromobenzoic acid with 3-aminobenzophenone. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-benzoylphenyl)-3-bromobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.

Oxidation Reactions: Performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products Formed

Substitution Reactions: Formation of various substituted benzamides.

Reduction Reactions: Formation of benzyl alcohol derivatives.

Oxidation Reactions: Formation of benzoic acid derivatives.

Scientific Research Applications

N-(3-benzoylphenyl)-3-bromobenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and liquid crystals.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.

Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-benzoylphenyl)-3-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect. The compound may also influence signaling pathways by altering the expression or activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-(4-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide with analogous compounds, emphasizing structural variations and biological activities:

Key Observations :

Substituent Effects: Electron-withdrawing groups (e.g., -Cl, -F) enhance enzyme inhibition by improving target binding. For example, the chlorophenoxy group in the target compound likely increases lipophilicity and receptor affinity compared to non-halogenated analogs . Coumarin vs.

Biological Activity Trends: Thiazole-acetamide derivatives with chlorinated aromatic groups consistently show superior enzyme inhibition (e.g., α-glucosidase, COX/LOX) compared to non-halogenated variants . Compounds with multiple halogen atoms (e.g., ) demonstrate enhanced potency but may face solubility challenges.

Synthetic Complexity :

- The target compound’s coumarin-thiazole core requires multi-step synthesis, including cyclocondensation and cross-coupling reactions. Similar compounds (e.g., ) use Schotten-Baumann reactions for acetamide linkage.

Experimental Data :

- α-Glucosidase Inhibition: Coumarin-thiazole analogs (e.g., ) show IC₅₀ values in the 300–400 µM range, suggesting moderate activity. Structural optimization (e.g., adding -NO₂ or -CF₃ groups) could improve efficacy.

Challenges :

- Solubility: The chlorophenoxy group’s hydrophobicity may limit bioavailability. PEGylation or prodrug strategies could address this .

- Target Selectivity : Molecular docking studies (e.g., using SHELX-refined crystallographic data ) are needed to elucidate binding modes and reduce off-target effects.

Future Studies :

- In vivo assays to validate α-glucosidase/COX inhibition.

- SAR Studies : Systematic modification of the coumarin and thiazole moieties to optimize activity.

Q & A

Q. How do researchers resolve contradictions in reported biological activity data across studies?

- Answer : Discrepancies may arise from assay variability (e.g., cell line specificity) or compound purity. Strategies include:

- Standardized protocols : Adopting CLSI guidelines for antimicrobial testing.

- Dose-response validation : IC₅₀/EC₅₀ comparisons across multiple replicates.

- Orthogonal assays : Complementary methods (e.g., Western blotting for target validation alongside cell viability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.